Product packaging for Cobalt phthalocyanine(Cat. No.:CAS No. 36344-62-4)

Cobalt phthalocyanine

Cat. No.: B1214335
CAS No.: 36344-62-4
M. Wt: 571.5 g/mol
InChI Key: MPMSMUBQXQALQI-UHFFFAOYSA-N
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Description

Cobalt(II) phthalocyanine (CoPc) is a stable, macrocyclic complex with the molecular formula C32H16CoN8 and a molecular weight of 571.46 g/mol . This blue to purple, odorless powder is insoluble in water and exhibits high thermal stability, with a 5% weight loss temperature at 602.1°C . As a p-type organic semiconductor, it features a HOMO level of approximately 5.0 eV and a LUMO at 3.4 eV, making it valuable for diverse research fields . In electrocatalysis , CoPc is a premier molecular catalyst for the Carbon Dioxide Reduction Reaction (CO2RR) . It selectively reduces CO2 to carbon monoxide (CO) with high Faradaic efficiency and can achieve exceptional current densities, particularly when integrated into hybrid materials or composite systems . Its catalytic mechanism can be modulated through axial coordination with polymers like poly-4-vinylpyridine (P4VP), which can shift the rate-determining step and employ proton relays to enhance CO2 conversion while suppressing the competing hydrogen evolution reaction (HER) . Researchers also exploit its redox properties for the aerobic regeneration of aldehydes and ketones from oximes . For optoelectronics and photonics , CoPc is a high-performance material. It serves as an effective hole-injection layer (HIL) in Organic Light-Emitting Diodes (OLEDs), improving turn-on voltage and luminance . In photodetectors, its strong absorption in the visible spectrum and tunable charge transport are key assets; its performance can be further enhanced through functionalization, such as with monocarboxylic groups, or post-deposition treatments like plasma exposure to modify film morphology and reduce defects . In sensing and biosensing , CoPc's electrochemical activity facilitates the development of sensitive detection platforms. When composited with ionic liquids, it creates modified electrodes for the voltammetric detection of DNA hybridization related to pathogens like the Hepatitis B virus (HBV) . It also functions in chemical sensors, including screen-printed carbon electrodes for alcohol detection . The compound's versatility is further expanded through structural modification. Introducing electron-withdrawing substituents (e.g., carboxyl groups) to the phthalocyanine ring systematically tunes its electronic properties, which can significantly reduce the overpotential for CO2RR and improve photocatalytic performance . This research-driven tunability makes Cobalt Phthalocyanine a foundational scaffold for developing next-generation catalytic and electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16CoN8 B1214335 Cobalt phthalocyanine CAS No. 36344-62-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36344-62-4

Molecular Formula

C32H16CoN8

Molecular Weight

571.5 g/mol

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

MPMSMUBQXQALQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2]

Other CAS No.

3317-67-7

Pictograms

Health Hazard

Synonyms

cobalt phthalocyanine

Origin of Product

United States

Advanced Synthetic Methodologies and Molecular Engineering of Cobalt Phthalocyanines

Classical and Contemporary Synthetic Routes to Cobalt Phthalocyanine (B1677752) Cores

The synthesis of the fundamental cobalt phthalocyanine core can be achieved through both classical and contemporary methods. The classical approach, a template synthesis, involves heating phthalonitrile (B49051) with a cobalt salt, such as cobalt(II) chloride, at high temperatures (around 180-220 °C). mdpi.commdpi.com This method is straightforward and effective for producing unsubstituted CoPc. mdpi.commdpi.com

A common contemporary method involves the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt. researchgate.net This approach is versatile, allowing for the introduction of various substituents onto the phthalocyanine ring. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative for preparing CoPc and its derivatives. researchgate.net For instance, a method for synthesizing tetra oxadiazole substituted cobalt (II) phthalocyanine compounds has been reported as convenient and economical, yielding good results. chesci.com

Peripheral and Axial Functionalization Strategies for Tailored Research Applications

To fine-tune the properties of this compound for specific research applications, peripheral and axial functionalization strategies are widely employed. These modifications can alter the electronic structure, solubility, and catalytic activity of the CoPc molecule.

Peripheral functionalization involves attaching various substituent groups to the outer benzene (B151609) rings of the phthalocyanine macrocycle. researchgate.net This can be achieved by using substituted phthalonitrile precursors during the synthesis. researchgate.net A wide array of functional groups, including electron-donating groups like amino (-NH2) and methoxy (B1213986) (-OMe), and electron-withdrawing groups like nitro (-NO2) and fluoro (-F), have been successfully incorporated. rsc.orgacs.org These substituents modulate the electronic environment of the central cobalt atom, thereby influencing its catalytic performance. rsc.org

Axial functionalization refers to the coordination of ligands to the central cobalt atom, perpendicular to the plane of the phthalocyanine ring. researchgate.net This strategy is particularly effective in modifying the catalytic activity for reactions like CO2 reduction. website-files.com Ligands such as pyridine (B92270) and imidazole (B134444) can coordinate to the cobalt center, altering its electron density and the binding energies of reaction intermediates. researchgate.net This axial ligation can weaken the bond between the cobalt and a reaction product like CO, facilitating its rapid desorption and enhancing catalytic turnover. researchgate.net

Synthesis of Derivatized Cobalt Phthalocyanines with Specific Substituents

The synthesis of derivatized cobalt phthalocyanines with specific substituents is crucial for targeted applications. The general strategy involves the cyclotetramerization of a functionalized phthalonitrile derivative in the presence of a cobalt salt. researchgate.netasianpubs.org

For example, to synthesize tetra-amino substituted CoPc (CoTAPc), one can start with 4-nitrophthalonitrile, which is first used to create a tetra-nitro CoPc complex. nih.gov The nitro groups are then subsequently reduced to amino groups. nih.gov Similarly, tetra-tert-butyl and tetra-chloro substituted CoPcs have been synthesized from 4-tert-butylphthalonitrile (B1266168) and 4-chlorophthalonitrile, respectively. mdpi.com The synthesis of a water-soluble CoPc derivative bearing carboxymethyleneamino groups was achieved through a one-step Schiff-base reaction between tetra-β-aminophthalocyanine cobalt and 2-oxoacetic acid. asianpubs.org

The table below summarizes the synthesis of various derivatized CoPcs and their precursors.

Derivative Precursor(s) Synthetic Method Reference(s)
Tetra-amino CoPc4-nitrophthalonitrile, Cobalt(II) saltCyclotetramerization followed by reduction nih.gov
Tetra-tert-butyl CoPc4-tert-butylphthalonitrile, Cobalt(II) chlorideReflux in ethylene (B1197577) glycol mdpi.com
Tetra-chloro CoPc4-chlorophthalonitrile, Cobalt(II) chlorideHigh-temperature heating mdpi.com
Tetra-fluoro CoPc4-fluorophthalonitrile, Cobalt(II) chlorideTemplate synthesis mdpi.com
Tetra-β-carboxymethyleneamino CoPcTetra-β-aminophthalocyanine cobalt, 2-oxoacetic acidSchiff-base reaction asianpubs.org
CoPc with indole (B1671886) substituents4-(indole-4-oxy)phthalonitrile, Cobalt saltCyclotetramerization researchgate.net
Polymeric CoPc with tetrabenzimidazoleTetrabenzimidazole-substituted precursorFacile route researchgate.net
Alkyl Current time information in Bangalore, IN.sciopen.comresearchgate.net-oxadiazole substituted CoPcTetracarboxy cobalt (II) phthalocyanine, Aliphatic acid hydrazidesMulti-step synthesis chesci.com

Fabrication of Supramolecular Architectures and Self-Assembled Systems Involving Cobalt Phthalocyanines

The ability of this compound molecules to self-assemble into ordered structures is fundamental to creating functional materials for electronics and catalysis. This self-assembly is driven by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. frontiersin.orgacs.org

On solid surfaces, CoPc molecules can form highly ordered, self-assembled monolayers. For instance, when deposited on a clean Au(111) substrate at room temperature, CoPc molecules form a well-ordered structure. acs.org Similarly, on epitaxial graphene grown on Ir(111), CoPc self-assembles into large, well-ordered domains with a nearly square lattice. researchgate.net The nature of the substrate and the presence of other molecules can influence the resulting supramolecular architecture. For example, iodine atoms can induce structural transformations in self-assembled CoPc structures on Au(111). acs.org

In solution, the introduction of long alkyl chains to Co(II) complexes can lead to the formation of self-assembled hybrid supramolecular architectures, such as wires or rolled sheets. rsc.org Furthermore, metal-ligand coordination is a powerful tool for creating discrete Pc-based supramolecular systems. acs.org

Methodologies for Preparing this compound Nanostructures and Low-Dimensional Materials

The fabrication of this compound into nanostructures and low-dimensional materials is a key strategy for enhancing their performance in various applications by increasing the active surface area and exploiting quantum size effects.

Several methods are employed to create these materials:

Physical Vapor Deposition (PVD): This technique can be used to grow CoPc films. mdpi.com By modifying the PVD process, such as using remote plasma-assisted vacuum deposition, it's possible to create porous films and three-dimensional nanostructures like hierarchical nanowires and nanotubes. frontiersin.org

Solution-Based Methods: Cobalt nanoparticles can be synthesized via the thermal decomposition of cobalt coordination compounds in solution. mdpi.com To create hybrid materials, pre-synthesized Fe3O4 nanoparticles can be coated with a silica (B1680970) layer, and then a CoPc derivative with a siloxane end group can be anchored to the surface. worldscientific.com

Self-Assembly: As discussed previously, the inherent self-assembly properties of CoPc can be harnessed to form low-dimensional organic nanostructures. frontiersin.org

Dispersion on Nanocarbon Supports: A common and effective strategy is to disperse CoPc molecules onto conductive nanocarbon materials like carbon nanotubes (CNTs). github.io This prevents aggregation of the CoPc molecules, which can limit catalytic performance, and improves electrical conductivity. github.iomdpi.com

Coordination Engineering Approaches for this compound Catalysts

Coordination engineering is a sophisticated strategy to enhance the catalytic activity and stability of this compound, particularly for applications like the electrochemical CO2 reduction reaction (CO2RR). sciopen.comresearchgate.net This approach focuses on modifying the coordination environment of the central cobalt atom.

Another approach involves the use of functional groups on the support material that can interact with the CoPc. A study demonstrated that by using carbon nanotubes functionalized with amino (–NH2), hydroxyl (–OH), and carboxyl (–COOH) groups, the coordination environment of the cobalt could be effectively changed. sciopen.comresearchgate.net The amino-functionalized CNTs were found to be most effective in increasing the turnover frequency for CO2RR. sciopen.comresearchgate.net

The table below highlights key findings from coordination engineering studies on CoPc catalysts.

Catalyst System Coordination Engineering Strategy Key Finding Application Reference(s)
CoPc/N-CNTsImmobilization on nitrogen-functionalized carbon nanotubes creating Co-N5 sites.Maintained over 95% Faradaic efficiency for CO at -761 mA cm-2.CO2 Reduction website-files.com
CoPc/NH2-CNTImmobilization on amino-functionalized carbon nanotubes.Significantly increased turnover frequency (31.4 s-1 at -0.6 V vs. RHE).CO2 Reduction sciopen.comresearchgate.net
CoPc with axial ligands (pyridine, imidazole)Coordination of axial ligands to the Co center.Increased Faradaic efficiency for CO production (up to 94% with imidazole).CO2 Reduction researchgate.net
CoPc on graphene-skinned Al2O3Strong π-π stacking and electronic repulsion inducing structural distortion.Near-unity CO Faradaic efficiency and high turnover frequency (43 s-1).CO2 Reduction rsc.org

Mechanistic Investigations and Design Principles in Cobalt Phthalocyanine Catalysis

Photocatalytic Systems Based on Cobalt Phthalocyanines: Energy Transfer and Electron Transfer Mechanisms

CO2 Reduction Photocatalysis

The proposed mechanism for CO2 reduction by CoPc often involves a reductive quenching pathway. mdpi.com In a system utilizing a Cu(I) heteroleptic photosensitizer, the excited state of the photosensitizer is quenched by a sacrificial electron donor, generating a reduced species that then transfers an electron to the CoPc catalyst. mdpi.com This reduced CoPc species is responsible for the subsequent activation and reduction of CO2. The rate-determining step is often the generation of a *COOH intermediate from the adsorption and reduction of CO2 at the cobalt site. mdpi.com

Table 1: Photocatalytic CO2 Reduction Performance of Cobalt Phthalocyanine-Based Catalysts

CatalystPhotosensitizerSacrificial DonorCO Yield (μmol g⁻¹ h⁻¹)Turnover Number (TON)Apparent Quantum Yield (%)Reference
Cobalt tetracarboxylphthalocyanine (CoTCPc)Cu(I) heteroleptic photosensitizerBIH-295063.5% at 425 nm mdpi.com
CoPc-Rebpy COF--6680-- acs.org
CoPc-bpy COF--3068-- acs.org
Metal-free COF--647-- acs.org

Photoinduced Organic Transformations

Cobalt phthalocyanine (B1677752) complexes are effective catalysts in a variety of photoinduced organic transformations, leveraging their ability to absorb light and facilitate electron transfer processes. These reactions often involve the generation of radical species, enabling unique bond formations.

One notable application is the reductive coupling of pyridines and dienes. In a recently developed method, this compound (Co-2) was successfully employed as a catalyst in the coupling of 1,3-cyclohexadiene (B119728) and a pyridyl phosphonium (B103445) salt. chemrxiv.org While other cobalt catalysts like cobalt-salen (Co-1) showed no product formation, Co-2 facilitated the reaction, albeit with lower yields compared to more electron-rich cobalt tetraphenylporphyrin (B126558) derivatives. chemrxiv.org This highlights the tunability of the catalytic system through modification of the macrocyclic ligand. The reaction proceeds under irradiation with 450 nm light, indicating a photoinduced process. chemrxiv.org

The versatility of porphyrin and phthalocyanine-based nanocomposites in various organic transformations has also been explored. thieme-connect.de These macrocycles possess a conjugated 18 π-electron system, providing high thermal and chemical stability. thieme-connect.de Their ability to coordinate with metal ions like cobalt enhances their catalytic activity through redox reactions and electron transfer. thieme-connect.de When integrated with nanomaterials, their stability and the number of available catalytic active sites are often increased, aligning with the principles of green chemistry. thieme-connect.de For instance, a CoPc-TA/MWCNTs nanocomposite, synthesized via a four-component Ugi reaction, was used for the cycloaddition of CO2 to epoxides to form cyclic carbonates. thieme-connect.de

Cobalt(II) phthalocyanine derivatives are also recognized for their exceptional physical properties, making them suitable for applications in organic electronics. mdpi.com Their extended π-conjugation allows for efficient photoinduced electron transfer and high absorption coefficients in the red region of the solar spectrum. mdpi.com

Homogeneous and Heterogeneous Catalysis by Cobalt Phthalocyanines in Organic Synthesis

Cobalt phthalocyanines serve as versatile catalysts in both homogeneous and heterogeneous systems for a range of organic reactions, including important oxidation and reduction processes.

This compound complexes are effective catalysts for various oxidation reactions. In homogeneous catalysis, they have been used for the aerobic oxidation of secondary alcohols to ketones in the presence of powdered potassium hydroxide. researchgate.net The mechanism for the aerobic oxidation of thiols to disulfides catalyzed by Co(II)Pcs has been elucidated, involving the formation of a ternary complex with the thiolate ion and dioxygen. mdpi.com

Heterogeneous catalysis using supported this compound offers advantages in terms of catalyst recovery and reusability. Cobalt(II) phthalocyanine covalently immobilized on cellulose (B213188) has demonstrated good catalytic activity for the aerobic oxidation of alkyl arenes and alcohols under mild conditions. researchgate.netresearchgate.net Similarly, CoPc anchored on Ti3C2 MXene nanosheets has been developed for the highly efficient selective catalytic oxidation of 3,7-dichloro-8-dichloro methyl quinoline (B57606) to quinclorac, with a selectivity of 91.8% and a yield of 87.5%. rsc.org Mechanistic studies suggest that this system operates through a free radical mechanism involving Co2+/Co3+ redox cycles. rsc.org

The catalytic activity of CoPc can be tuned by introducing substituents on the phthalocyanine ring. For the oxidation of dibenzothiophene, the catalytic activity of cobalt phthalocyanines with chloro substituents increases with the number of chlorine atoms, following the order CoPc(Cl)4 < CoPc(Cl)8 < CoPc(Cl)12 < CoPc(Cl)16. mdpi.com This indicates that electron-withdrawing groups have a positive effect on the catalytic properties. researchgate.net

Cobalt phthalocyanines have also been investigated for the hydroxylation of phenol (B47542) to produce catechol and hydroquinone. A solid-supported homogeneous catalyst was prepared by assembling a water-soluble this compound complex within the pores of MCM-41 via a hydrothermal synthesis method. google.com This catalyst combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. google.com

In the context of Baeyer-Villiger oxidation, cobalt-tetraamide-phthalocyanine (CoTaPc) immobilized on magnetic Fe3O4/chitosan microspheres has been shown to be an efficient catalyst for the oxidation of cyclic ketones to lactones using O2 and benzaldehyde (B42025) as the oxidant. acs.org The catalyst can be easily recovered and reused multiple times without a significant loss of activity. acs.org

Table 2: Performance of this compound Catalysts in Oxidation Reactions

CatalystSubstrateProductOxidantReaction TypeYield/SelectivityReference
This compoundSecondary alcoholsKetonesMolecular oxygenAerobic oxidationExcellent yields researchgate.net
CoPc/Ti3C2-4.5%–Mn–Br3,7-dichloro-8-dichloro methyl quinolineQuincloracO2 in acetic acidSelective oxidation87.5% yield, 91.8% selectivity rsc.org
CoPc(Cl)16DibenzothiopheneDBTO2AirOxidative desulfurizationHigh activity mdpi.com
CoTaPc-Fe3O4/CTOCyclic ketonesLactonesO2/benzaldehydeBaeyer-Villiger oxidationHigh catalytic activity acs.org
This compound tetrasulfonate/MCM-41PhenolCatechol and hydroquinoneHydrogen peroxideHydroxylation- google.com

Advanced reduction processes (ARPs) are crucial for the removal of environmental pollutants. This compound-based catalysts have shown significant promise in this area, particularly for the reduction of hexavalent chromium (Cr(VI)).

A composite material consisting of this compound (CoPc) adsorbed on nitrogen-doped mesoporous carbon (NMC) has been demonstrated as an efficient catalyst for the reduction of Cr(VI) using formic acid as the reducing agent. rsc.orgrsc.org The exceptional performance of this CoPc-NMC composite is attributed to the atomically dispersed CoPc, strong π–π interactions with the pyridinic N-doped carbon support, and a high pyridinic nitrogen content. rsc.orgrsc.org The mechanism involves the participation of electrons and hydrogen radicals. rsc.org This system can achieve complete removal of Cr(VI) at an initial concentration of 50 ppm within 40 minutes. rsc.org

The photocatalytic reduction of Cr(VI) has also been investigated using metallophthalocyanine-sensitized TiO2 nanocomposites. mdpi.com While a ZnPc-TiO2 catalyst showed the most success in photoreduction, CoPc-sensitized TiO2 also contributed to the removal of Cr(VI). mdpi.com The reduction is more effective at a low pH of 2. mdpi.com

Electrochemical methods offer another avenue for Cr(VI) reduction. A modified glassy carbon electrode with an immobilized imine-phthalocyanine derivative of cobalt has been used for the electrochemical reduction of hazardous hexavalent chromium. colab.ws

Table 3: Efficiency of this compound-Based Catalysts in Cr(VI) Reduction

CatalystReducing Agent/MethodInitial Cr(VI) Conc.Removal EfficiencyReaction TimeReference
CoPc-NMCFormic acid50 ppm100%40 min rsc.org
CoPc-NMCFormic acid100 ppm80%45 min rsc.org
CoPc/TiO2Photocatalysis (365 nm)10 mg/L-150 min mdpi.com

Biomimetic Catalysis Inspired by this compound Complexes

The structural and functional similarities between metallophthalocyanines and naturally occurring metalloporphyrins, such as the active site in cytochrome P450 enzymes, have inspired the development of CoPc-based biomimetic catalysts. unesp.brnih.gov These synthetic catalysts often exhibit enhanced stability and lower cost compared to their biological counterparts, while mimicking their catalytic functions. unesp.br

This compound complexes have been successfully used in the construction of biomimetic chemical sensors. For instance, a carbon paste electrode modified with this compound acts as a biomimetic catalyst for the two-electron electrochemical reduction of the herbicide metribuzin (B1676530). unesp.br The proposed mechanism involves the reduction of metribuzin in an acidic medium, which in turn oxidizes two molecules of this compound. These oxidized CoPc molecules are then electrochemically reduced at the electrode surface, generating a measurable current. unesp.br

In the realm of oxidation catalysis, CoPc complexes mimic the action of monooxygenase enzymes. nih.gov The immobilization of these complexes onto solid supports like mesoporous silica (B1680970) (e.g., MCM-41) prevents the formation of inactive aggregates and increases catalyst stability and reusability. nih.gov These heterogeneous catalysts have been employed in the oxidation of various substrates, including alkanes and alkenes. nih.gov

Furthermore, binuclear cobalt(II) phthalocyanine complexes have shown exceptionally high catalytic activity for the oxidation of thiols to disulfides, a reaction of significant industrial importance. rsc.org The enhanced activity is attributed to the electronic communication between the two cobalt centers within the complex. rsc.org This multimetallic approach is a key design principle in creating highly efficient biomimetic catalysts. The development of such catalysts, particularly for challenging reactions like the low-temperature oxidation of methane, is an active area of research. researchgate.net

Electrochemical Phenomena and Device Architectures Utilizing Cobalt Phthalocyanines

Fundamental Electrochemistry of Cobalt Phthalocyanines: Redox Potentials and Electron Transfer Processes

The electrochemical behavior of cobalt phthalocyanine (B1677752) (CoPc) is characterized by a series of redox processes involving both the central cobalt metal ion and the phthalocyanine macrocycle. These electron transfer reactions are fundamental to its application in various electrochemical devices. The redox potentials of CoPc can be influenced by factors such as the solvent, the presence of axial ligands, and the nature of the electrode surface. researchgate.netresearchgate.net

In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), CoPc typically exhibits three distinct redox couples. researchgate.net Two of these are attributed to the cobalt center, corresponding to the Co(II)/Co(I) and Co(III)/Co(II) transitions, while the third is a ring-based process. researchgate.net The Co(II)/Co(I) redox peak is generally observed at negative potentials. frontiersin.org For instance, in a study using CoPc modified electrodes, the Co(II)/Co(I) transition was identified at potentials around -0.715 V to -0.4 V vs. Ag/AgCl, depending on the specific substituents on the phthalocyanine ring. frontiersin.org The Co(III)/Co(II) redox couple is also a key feature of its electrochemistry. researchgate.net

The electron transfer processes of CoPc are crucial for its catalytic activity. For example, in the electrocatalytic oxidation of thiols, the central cobalt(II) ion is believed to be the active site. scilit.com Similarly, in the context of the carbon dioxide reduction reaction (CO2RR), the reduction of Co(II)Pc to form a catalytically active species is a critical initial step. acs.org The subsequent proton-electron transfer processes to the key intermediates are potential-dependent, with concerted proton-electron transfer occurring at low potentials and sequential transfer being favored at more reductive potentials. acs.org

The electrochemical properties of CoPc can be "tuned" by modifying its structure, such as through the introduction of electron-withdrawing or electron-donating substituents on the phthalocyanine ring. frontiersin.orgacs.org This can alter the redox potentials and influence the catalytic mechanism for specific reactions. acs.org

Table 1: Reported Redox Potentials for Cobalt Phthalocyanine (CoPc) and its Derivatives

Redox CouplePotential (V vs. Ag/AgCl)ConditionsReference
Co(II)/Co(I)-0.7158(2-Et-C6H11O)CoPc on graphite (B72142) electrode in N2 saturated 0.1 M NaOH frontiersin.org
Co(II)/Co(I)-0.575CoPc on graphite electrode in N2 saturated 0.1 M NaOH frontiersin.org
Co(II)/Co(I)-0.416(F)CoPc on graphite electrode in N2 saturated 0.1 M NaOH frontiersin.org
Co(II)/Co(I) & Pc(-2/-1)ΔEp = 0.1486 V & -0.0955 VPoly(CoTAPOPMPPc) researchgate.net

Note: ΔEp refers to the difference between the anodic and cathodic peak potentials.

Design and Performance Principles of this compound-Based Electrochemical Sensors

This compound (CoPc) has emerged as a versatile material for the fabrication of electrochemical sensors due to its significant electrocatalytic activity towards a wide range of analytes. mdpi.com These sensors operate on the principle of converting a chemical interaction with the analyte into a measurable electrical signal. The design of these sensors often involves immobilizing CoPc onto an electrode surface, such as glassy carbon or screen-printed carbon electrodes. mdpi.commdpi.com The performance of these sensors is evaluated based on parameters like sensitivity, selectivity, limit of detection (LOD), and response time. mdpi.comrsc.org

Voltammetric and amperometric techniques are widely employed in CoPc-based electrochemical sensors. scilit.comrsc.org In voltammetry, the current is measured as the potential is varied, with cyclic voltammetry (CV) and differential pulse voltammetry (DPV) being common methods. rsc.org Amperometry involves measuring the current at a fixed potential over time. scilit.comrsc.org

These sensors leverage the electrocatalytic properties of CoPc to facilitate the oxidation or reduction of target analytes at lower potentials than at bare electrodes, which enhances selectivity and sensitivity. rsc.org For instance, CoPc-modified screen-printed electrodes have been used for the detection of thiols, where the electrocatalytic oxidation of the thiol group is mediated by the Co(II) center in the phthalocyanine. scilit.comrsc.org

The performance of these sensors can be remarkable. For example, a sensor for tert-butylhydroquinone (B1681946) (TBHQ) using a cobalt tetramenthol substituted phthalocyanine (CoTMPc) demonstrated a linear range of 20–200 nM and a low detection limit of 4.5 nM using chronoamperometry. rsc.org Similarly, a sensor for L-cysteine based on a cobalt(II) tetrabromo-imidazole phthalocyanine complex (CoTBrImPc) achieved a detection limit of 3 nM and a high sensitivity of 2.99 μA nM⁻¹ cm⁻². mdpi.com

Table 2: Performance of CoPc-Based Voltammetric and Amperometric Sensors for Various Analytes

AnalyteSensor MaterialTechniqueLinear RangeDetection Limit (LOD)SensitivityReference
Tert-butylhydroquinone (TBHQ)CoTMPcChronoamperometry (CA)20–200 nM4.5 nM1.3102 μA nM⁻¹ cm⁻² rsc.org
L-cysteineCoTBrImPc-10–100 nM3 nM2.99 μA nM⁻¹ cm⁻² mdpi.com
ThiocholineCoPC SPEAmperometry5.0 x 10⁻⁷–4.8 x 10⁻⁵ mol dm⁻³-- rsc.orgcapes.gov.br
2,4-dichlorophenol (DCP)poly-CoPcAmperometry0.5–10 µM0.15 µM0.0384 µA µM⁻¹ mdpi.compreprints.org
NitriteCoTM-QOPcChronoamperometry (CA)0.2–170 μmol/L0.06 μmol/L1.204 μA μM⁻¹ cm⁻² mdpi.compreprints.org
Reduced Glutathione (GSH)CoPC–SPCEsChronoamperometry50 µM–8.0 mM7.3 µM- researchgate.net

Potentiometric sensors based on this compound measure the potential difference between a working electrode and a reference electrode at near-zero current. The CoPc acts as an ionophore in a polymeric membrane, selectively binding to the target analyte and causing a change in the membrane potential. nih.govmdpi.com For example, a potentiometric sensor for anionic surfactants was developed using Co(II)Pc dispersed in a PVC membrane. nih.gov This sensor exhibited a near-Nernstian response with a slope of -56.5 mV/decade over a wide concentration range. nih.gov Another potentiometric sensor for sulfite (B76179) ions utilized CoPc as a sensory recognition element, demonstrating a linear response from 1.0 × 10⁻⁶ to 2.2 × 10⁻³ M. mdpi.com

Conductometric sensors, on the other hand, measure the change in electrical conductivity of the CoPc film upon exposure to an analyte gas. ucsd.edu The sensing mechanism in these chemiresistive sensors is often attributed to the interaction between the analyte and the central cobalt ion or the phthalocyanine ring. ucsd.edu For non-oxidizing gases, the sensor response can correlate with the Lewis basicity of the analyte, suggesting coordination to the cobalt center. ucsd.edu The presence of oxygen can also significantly influence the sensor's response and recovery by acting as a p-dopant for the semiconductor film. ucsd.edu

This compound in Energy Conversion and Storage Devices

This compound and its derivatives are promising materials for energy conversion and storage applications, including fuel cells, supercapacitors, and rechargeable batteries. mdpi.commdpi.comresearchgate.net Their utility stems from their catalytic activity, redox properties, and structural versatility. mdpi.commdpi.com

In fuel cells, CoPc is primarily investigated as a catalyst for the oxygen reduction reaction (ORR) at the cathode, a critical process in many fuel cell types. mdpi.comresearchgate.net The catalytic activity of CoPc for ORR is well-documented, although its performance can be influenced by the specific operating conditions and the presence of other species. researchgate.net For instance, in a direct borohydride (B1222165) fuel cell, a CoPc-catalyzed cathode demonstrated considerable electro-catalytic activity for oxygen reduction in alkaline solutions. researchgate.net

The catalytic mechanism often involves the Co(II)/Co(I) redox couple. frontiersin.org The structure of the CoPc and its interaction with the support material are crucial for optimizing its catalytic performance. sioc-journal.cn Pyrolysis of CoPc on carbon supports is a common strategy to enhance its activity and stability. researchgate.net This process can lead to the formation of highly active Co-N-C sites. mdpi.com

While CoPc is mainly used as a cathode catalyst, there are instances of its use in anode applications. However, in some hydrogen peroxide fuel cells, CoPc has shown lower performance as a cathode catalyst compared to iron phthalocyanine (FePc). mdpi.com

This compound's redox activity and ability to form porous structures make it a candidate for electrode materials in supercapacitors and rechargeable batteries. mdpi.comresearchgate.netdntb.gov.ua In supercapacitors, charge storage can occur through both electrical double-layer capacitance and pseudocapacitance arising from faradaic reactions. The redox transitions of the cobalt center contribute to the pseudocapacitive behavior. dntb.gov.ua

In the context of rechargeable batteries, CoPc has been explored in various systems. For zinc-air batteries, CoPc-derived catalysts have shown excellent bifunctional activity for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are essential for the charge and discharge cycles. mdpi.comnih.gov A catalyst prepared from a cobalt- and nitrogen-doped porous carbon derived from a polymer network with CoPc as a precursor achieved a peak power density of 158 mW cm⁻² and demonstrated good cycling stability in a zinc-air battery. mdpi.comnih.gov

In lithium-sulfur batteries, CoPc has been used to modify separators to improve battery stability. mdpi.com The design of the electrode architecture, such as creating hierarchical micro-mesoporous carbon structures from polymer networks containing CoPc, is critical for enhancing the performance of these energy storage devices. mdpi.com

Table 3: Performance of CoPc-Based Materials in Energy Storage Devices

Device TypeElectrode/Catalyst MaterialKey Performance MetricValueReference
Direct Borohydride Fuel CellCoPc catalyzed cathodeMax. Power Density90 mW cm⁻² researchgate.net
H₂/O₂ Hybrid AEM/PEM Fuel CellCoPc-CNT-S cathodePower Density18.6 mW/cm² (after 15h) sioc-journal.cn
Rechargeable Zinc-Air BatteryCoN-PC-2 (derived from CoPc)Peak Power Density158 mW cm⁻² mdpi.comnih.gov
Rechargeable Zinc-Air BatteryCoN-PC-2 (derived from CoPc)Half-wave potential (ORR)0.81 V mdpi.comnih.gov
Rechargeable Zinc-Air BatteryCoN-PC-2 (derived from CoPc)Potential at 10 mA cm⁻² (OER)1.70 V mdpi.comnih.gov

Molecular Solar Thermal (MOST) Energy Storage Systems

This compound (CoPc) has emerged as a crucial component in the advancement of Molecular Solar Thermal (MOST) energy storage systems. These systems offer a novel approach to capturing and storing solar energy through the photoisomerization of molecular photoswitches, which can later release the stored energy as heat on demand. nih.govacs.org The core principle of MOST involves a molecule, such as a norbornadiene (NBD) derivative, absorbing sunlight and converting into a high-energy, metastable isomer, quadricyclane (B1213432) (QC). acs.org This stored energy can be released through a catalyzed back-reaction.

A significant breakthrough in this field involved the use of this compound as a heterogeneous catalyst to trigger the energy-releasing back-reaction from QC to NBD. researchgate.netrsc.org In one notable study, researchers developed a norbornadiene derivative with a favorable solar spectrum match and an energy density of 0.4 MJ kg⁻¹. researchgate.netrsc.org To facilitate the heat release, they employed this compound physisorbed on an activated carbon support (CoPc@C). nih.govrsc.org This heterogeneous catalyst was integrated into a fixed-bed catalytic reactor. researchgate.netrsc.org

The implementation of the CoPc@C catalyst in a flow system demonstrated a remarkable macroscopic heat release. researchgate.netrsc.org When a solution of the quadricyclane derivative was passed through the reactor containing the CoPc catalyst, a significant temperature increase of up to 63.4 °C (an absolute temperature of 83.2 °C) was achieved. researchgate.netrsc.org This represented a record-high macroscopic heat release in a MOST system at the time. researchgate.netrsc.org The device, which consisted of a small Teflon tube containing only about 5 mg of the CoPc@C catalyst, was tested successfully outdoors, providing a proof-of-concept for the feasibility of future implementation. nih.govresearchgate.net

The stability and reusability of the system were also demonstrated. In a continuous operation setup, a solution of NBD was cycled through charging (photoisomerization to QC) and discharging (catalyzed back-reaction) phases for 54 cycles with no observable degradation in performance, highlighting the robustness of the CoPc catalyst. chemrxiv.org

Density functional theory (DFT) calculations have been employed to understand the mechanism of the catalytic back-reaction, providing insights that rationalize the experimental observations and can guide the development of future high-performance catalysts. researchgate.net The success of using this compound in these systems paves the way for the development of closed-loop, emission-free solar energy storage technologies. nih.govrsc.org

Table 1: Performance of a this compound-Catalyzed MOST System

Parameter Value Reference
Catalyst This compound on carbon support (CoPc@C) researchgate.netrsc.org
MOST Molecule Norbornadiene-Quadricyclane derivative researchgate.netrsc.org
Energy Density 0.4 MJ kg⁻¹ researchgate.netrsc.org
Max. Temperature Increase (ΔT) 63.4 °C researchgate.netrsc.org
Absolute Temperature Reached 83.2 °C researchgate.netrsc.org
Catalyst Loading in Test Device ~0.5 mg - 5 mg nih.govrsc.org
System Stability No performance drop after 54 cycles chemrxiv.org

Photoelectrochemical Systems Incorporating Cobalt Phthalocyanines

This compound (CoPc) and its derivatives are extensively utilized in photoelectrochemical (PEC) systems due to their strong light absorption in the visible spectrum, tunable electronic properties, and high catalytic activity. researchgate.netjchemrev.com These characteristics make them excellent candidates for applications such as water splitting for hydrogen production and the reduction of carbon dioxide (CO₂) into valuable fuels. researchgate.netnih.gov

In the context of CO₂ reduction, CoPc-based molecular catalysts have been integrated into photocathodes to drive the conversion of aqueous CO₂. acs.orgunc.edu A significant advancement involves the immobilization of a this compound catalyst bearing phosphonic acid anchoring groups (CoPcP) onto a mesoporous titanium dioxide (mesoTiO₂) electrode. acs.orgresearchgate.net This hybrid electrode demonstrated high selectivity for converting CO₂ to carbon monoxide (CO) in an aqueous solution at a near-neutral pH of 7.3. acs.orgresearchgate.net

When this mesoTiO₂|CoPcP assembly was integrated with a p-type silicon (p-Si) photoelectrode, it formed a precious-metal-free molecular photocathode. acs.orgresearchgate.net This system achieved a turnover number for CO (TONCO) of 939 with 66% selectivity for CO production under aqueous conditions. acs.orgresearchgate.net The excellent performance is largely attributed to the intrinsic catalytic properties of the CoPcP molecule. researchgate.net

Further research has explored the functionalization of silicon photocathodes with this compound for CO₂ reduction to more complex products like methanol. unc.eduacs.org One such photocathode consists of CoPc molecules anchored on graphene oxide, which is then linked to a titanium dioxide-protected p-type silicon electrode. unc.edu This architecture is notable for its ability to reduce CO₂ to CO with high selectivity at potentials as mild as 0 V versus the reversible hydrogen electrode (RHE). unc.edu Remarkably, the same system also facilitates the six-electron reduction of CO₂ to methanol, with an onset potential of -0.36 V vs RHE and a peak turnover frequency of 0.18 s⁻¹. unc.edu This was the first reported molecular catalyst-based photoelectrode active for the photoelectrochemical reduction of CO₂ to methanol. unc.edu

The performance of CoPc in these systems is highly dependent on its electronic structure, which can be tuned by adding different substituent groups to the phthalocyanine ring. mdpi.com For instance, in photocatalytic CO₂ reduction systems using a Cu(I) photosensitizer, the activity of CoPc catalysts followed the order: -N(CH₃)₂ < -NH₂ < -H < -HSO₃ < -COOH. mdpi.com The cobalt tetracarboxylphthalocyanine (CoTCPc) derivative exhibited the highest performance, achieving an outstanding apparent quantum yield of 63.5% at an irradiation wavelength of 425 nm. mdpi.com

This compound has also been used in p-n bilayer organic photocatalysis systems. rsc.org A device made of an n-type perylene (B46583) derivative and p-type CoPc was shown to efficiently decompose hydrazine (B178648) (N₂H₄) into nitrogen and hydrogen gas, utilizing the entire visible light spectrum. rsc.org

Table 2: Performance of this compound in Photoelectrochemical Systems

Application System Architecture Product(s) Key Performance Metrics Reference
CO₂ Reduction CoPcP on mesoTiO₂/p-Si photocathode CO TONCO = 939, Selectivity = 66% acs.orgresearchgate.net
CO₂ Reduction CoPc on Graphene Oxide/TiO₂/p-Si photocathode CO, Methanol Onset for Methanol = -0.36 V vs RHE, TOF for Methanol = 0.18 s⁻¹ unc.edu
CO₂ Reduction CoTCPc with Cu(I) photosensitizer CO Apparent Quantum Yield = 63.5% at 425 nm, TON = 2950 mdpi.com
Hydrazine Decomposition PTCBI (n-type)/CoPc (p-type) bilayer N₂, H₂ Efficient decomposition under visible light rsc.org

Materials Science and Engineering of Cobalt Phthalocyanine Based Systems

Deposition Techniques for Cobalt Phthalocyanine (B1677752) Thin Films: Growth Mechanisms and Morphology Control

The performance of devices based on cobalt phthalocyanine is intrinsically linked to the quality, structure, and morphology of the thin film. Various deposition techniques have been developed to control these characteristics, broadly categorized into vacuum and solution-based methods.

Vacuum Deposition Methods (e.g., PVD, CVD)

Vacuum-based techniques are widely employed for fabricating high-quality organic semiconductor films due to the high purity and control they offer.

Physical Vapor Deposition (PVD): Physical Vapor Deposition, particularly thermal evaporation, is a common method for producing CoPc thin films. rsc.orgresearchgate.net In this process, CoPc powder is heated in a high vacuum (e.g., 10⁻⁵ to 10⁻⁶ mbar) until it sublimes. The resulting vapor then condenses onto a cooler substrate, forming a thin film. rsc.orgresearchgate.net The growth of the film proceeds through the nucleation and subsequent growth of molecules on the substrate surface. nih.gov

The morphology and crystalline structure of PVD-grown CoPc films are highly dependent on deposition parameters such as substrate temperature, deposition rate, and post-deposition annealing. researchgate.netnih.govresearchgate.net

Crystal Phase: CoPc films typically exist in two main polymorphs: the metastable α-phase and the more thermodynamically stable β-phase. researchgate.net Films deposited on substrates at room temperature or lower tend to form the α-phase. researchgate.net Annealing these films or depositing them onto heated substrates can induce a transition to the β-phase. researchgate.netresearchgate.net

Morphology and Roughness: PVD can produce highly uniform and homogeneous films with low surface roughness, on the order of a few nanometers. researchgate.netscielo.br The morphology can range from amorphous to polycrystalline, with needle-like or granular crystal structures, depending on the conditions. researchgate.net For instance, studies on CoPc films deposited by thermal evaporation showed that increasing the annealing temperature led to an increase in the absorbance of the films. researchgate.net Another study found that the surface of a 60 nm PVD film was fairly homogeneous with a roughness of approximately 3 nm. researchgate.net

Molecular Orientation: The orientation of the CoPc molecules relative to the substrate is a critical factor for applications like charge transport. In PVD films, CoPc molecules have been observed to form an angle of about 45 degrees with the substrate surface. researchgate.net

The deposition rate is another key parameter; rates of 0.01–5 Å s⁻¹ are commonly used to obtain morphologies with large crystallites and greater crystallinity, which are desirable for many solid-state applications. nih.gov

Chemical Vapor Deposition (CVD): Chemical Vapor Deposition involves the thermal decomposition of a volatile precursor on a heated substrate. gelest.com While less common than PVD for unsubstituted CoPc, CVD offers advantages like conformal coating of complex surfaces. For cobalt films in general, various precursors are used, and Cobalt(II) Phthalocyanine itself is listed as a potential CVD precursor material. gelest.com The process relies on the precursor having sufficient volatility and decomposing cleanly at the substrate surface to yield the desired film. gelest.com

Table 1: Effect of Annealing Temperature on Optical Properties of Thermally Evaporated CoPc Thin Films This table summarizes the findings on how post-deposition annealing affects the optical band gap energies of CoPc thin films.

Annealing Temperature (K)Trap Level 1 (eV)Trap Level 2 (eV)Direct Energy Gap (eV)
3181.661.843.25
3631.661.833.24
4081.661.783.22
4581.661.823.23
Data sourced from research on CoPc thin films fabricated by thermal evaporation. researchgate.net

Solution-Based Deposition Methods (e.g., Spin Coating, Drop Casting)

Solution-based deposition methods offer a lower-cost, scalable alternative to vacuum techniques, although controlling film morphology can be more complex due to solvent-solute-substrate interactions. nih.gov These methods are particularly useful for peripherally substituted, soluble phthalocyanine derivatives, but techniques have also been developed for unsubstituted CoPc. acs.org

Spin Coating: This technique involves depositing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates rapidly, leaving a thin film. dur.ac.ukmdpi.com The final film thickness is controlled by the solution concentration and the spin speed. Spin coating can produce uniform films over large areas. mdpi.com For related metallophthalocyanines, it has been shown that the rapid solvent evaporation during spin coating can lead to a rougher film surface compared to slower methods like drop casting. nih.govresearchgate.net

Drop Casting: In this simple method, a droplet of the CoPc solution is dispensed onto the substrate and the solvent is allowed to evaporate slowly. nih.gov This technique is useful for laboratory-scale experiments but can suffer from non-uniformity due to the "coffee-ring effect," where material concentrates at the edge of the evaporated droplet. nih.gov

A key challenge for these methods is the low solubility of unsubstituted CoPc in common organic solvents. To overcome this, researchers have used strong acids or mixed solvent systems. For example, a method for preparing thin films of unsubstituted CoPc involved dissolving it in a mixture of trifluoroacetic acid and trichloromethane, which was then spread onto an aqueous subphase. acs.org

Integration of Cobalt Phthalocyanines into Hybrid Materials and Composites

Integrating CoPc into larger material systems like polymers, carbon nanostructures, or porous frameworks creates hybrid materials with synergistic or enhanced properties.

Polymer Composites and Encapsulation Strategies

Combining CoPc with polymers is a key strategy to improve its processability, control its catalytic environment, and prevent undesirable aggregation. bohrium.com

Aggregation Mitigation: In solid-state films, CoPc molecules have a strong tendency to aggregate via π-π stacking. bohrium.com While beneficial for charge transport in some cases, this aggregation can be detrimental for catalytic applications where substrate access to the central cobalt atom is crucial. bohrium.com

Encapsulation in Coordinating Polymers: A successful approach involves encapsulating CoPc within a coordinating polymer like poly-4-vinylpyridine (P4VP). digitellinc.comspringernature.comrsc.org In this system, the pyridine (B92270) groups of the P4VP polymer can axially coordinate to the cobalt center of the CoPc molecule. rsc.orgresearchgate.net This interaction has several benefits:

It breaks up CoPc aggregates, leading to a more molecularly dispersed catalyst within the polymer matrix. bohrium.com

It modifies the electronic structure of the CoPc, enhancing its catalytic activity and selectivity for reactions like the electrochemical reduction of CO₂ to CO. springernature.comrsc.org

The polymer matrix itself can control the transport of substrates (like CO₂) and protons to the catalytic sites, further improving selectivity by, for example, suppressing the competing hydrogen evolution reaction. digitellinc.comresearchgate.net

Studies using in-situ X-ray absorption spectroscopy have confirmed that in CoPc–P4VP composites, the CoPc changes from a 4-coordinate square-planar geometry to a predominantly 5-coordinate species due to axial ligation from the polymer. rsc.org

Table 2: Comparison of Catalytic Mechanisms for CoPc and Polymer-Encapsulated CoPc-P4VP This table highlights the mechanistic changes in the CO₂ reduction reaction upon encapsulating CoPc in a P4VP polymer matrix.

FeatureCoPc (non-encapsulated)CoPc-P4VP Composite
Coordination 4-coordinate square-planar Co center. rsc.orgMostly 5-coordinate Co center due to axial coordination from P4VP. rsc.org
Proton Delivery Diffusion-controlled from bulk solution. springernature.comControlled by a proton relay mechanism involving pyridyl groups in the polymer. springernature.comresearchgate.net
Catalytic Activity Lower activity for CO₂ reduction. springernature.comIncreased activity for CO₂ reduction. springernature.com
Selectivity Suffers from competitive hydrogen evolution. researchgate.netEnhanced selectivity for CO production over H₂. digitellinc.comrsc.org
Data sourced from mechanistic studies on CoPc-polymer composites. digitellinc.comspringernature.comrsc.orgresearchgate.net

Carbon-Based Nanomaterial Hybrids (e.g., Carbon Nanotubes, Graphene)

Carbon nanotubes (CNTs) and graphene are excellent support materials for CoPc due to their high surface area, excellent electrical conductivity, and the ability to interact with CoPc via non-covalent π-π stacking. mdpi.comacs.org

CoPc-Carbon Nanotube Hybrids: Hybrid materials of CoPc and multi-walled carbon nanotubes (MWCNTs) have been developed as efficient electrocatalysts. acs.org A common preparation method involves functionalizing the MWCNTs with carboxylic acid groups (f-MWCNTs) to improve their dispersion. rsc.org A solution of CoPc is then mixed with the f-MWCNT dispersion, allowing the CoPc to adsorb onto the nanotube surface. rsc.org These hybrids can be prepared as binder-free electrodes and have shown high Faradaic efficiency for converting CO₂ to CO. acs.orgacs.org The choice of solvent used to prepare the catalyst ink has been shown to significantly affect the surface morphology of the final electrode. acs.org

CoPc-Graphene Hybrids: Similarly, CoPc can be immobilized on graphene sheets, often using reduced graphene oxide (rGO) or chemically converted graphene (CCG). acs.orgrsc.org The extended π-system of graphene facilitates strong π-π stacking interactions with the planar CoPc molecules. acs.org This interaction provides good electrical contact between the catalyst and the conductive support. One study showed that using a sterically hindered CoPc derivative on graphene helped suppress aggregation, leading to significantly enhanced and stable catalytic activity for CO₂ reduction. acs.org Another approach involved a one-step solvothermal synthesis to create a tetranitro-cobalt phthalocyanine/rGO composite, which showed improved performance for the oxygen reduction reaction in alkaline media. worldscientific.com

Zeolite and Metal-Organic Framework (MOF) Integration

Integrating CoPc into porous crystalline materials like zeolites and metal-organic frameworks (MOFs) offers a way to combine the molecular functionality of CoPc with the high surface area and shape-selectivity of the host framework.

Metal-Organic Framework (MOF) Integration: MOFs are highly porous materials constructed from metal nodes and organic linkers. up.ac.za Their tunable pore sizes and chemical functionality make them ideal hosts for catalytic molecules like CoPc.

Post-Synthetic Modification: CoPc can be incorporated into pre-synthesized MOFs. One study reported the preparation of a this compound-modified magnetic MOF (Fe₃O₄@MIL-101-CoPc) for the specific enrichment of phosphopeptides. nih.gov

MOF as a Precursor: In another strategy, a Ce-based MOF (Ce-BTC) was used as a template to anchor CoPc molecules via π-π interactions with the aromatic linkers. acs.org Subsequent calcination of this composite converted the MOF into mesoporous cerium(IV) oxide (CeO₂), resulting in a molecular-level dispersion of CoPc on the high-surface-area oxide support, which proved to be an active catalyst for CO oxidation. acs.org

Composite Synthesis: CoPc can be included during the synthesis of the MOF. Composites of Zeolitic Imidazolate Framework-8 (ZIF-8) and the zirconium-based MOF UiO-66 with phthalocyanines have been synthesized. up.ac.za Characterization showed that the phthalocyanine molecules were incorporated into the MOF pores, creating hybrid materials with potential for electrocatalysis. up.ac.za

These integration strategies leverage the porous nature of the MOF to isolate individual CoPc molecules, preventing aggregation and enhancing accessibility, similar to the role of polymer encapsulation but within a rigid, crystalline framework. up.ac.zaacs.org

Surface Modification and Interfacial Engineering of this compound Films

The performance and properties of this compound (CoPc) films are intrinsically linked to their surface characteristics and the nature of their interface with adjacent materials. Consequently, significant research has been dedicated to the strategic modification of CoPc film surfaces and the engineering of their interfaces to tailor their functionality for specific applications in electronics, sensing, and catalysis.

Surface modification techniques aim to alter the chemical and physical properties of the CoPc film's surface. A common approach involves the codeposition of CoPc with polymers. The choice of polymer can drastically influence the morphology and, therefore, the catalytic activity of the film. For instance, the use of an axially coordinating polymer like poly(4-vinylpyridine) (P4VP) has been shown to mitigate the aggregation of CoPc molecules. digitellinc.comnih.gov This dispersion of catalytic sites enhances the electrochemical reduction of CO2, a stark contrast to films fabricated with non-coordinating polymers such as Nafion, which are less effective at preventing aggregation. nih.gov

Another effective surface modification strategy is the alteration of the substrate prior to CoPc deposition. Creating a porous, nanostructured surface on a substrate, such as through vapor phase etching of glass, can lead to the growth of CoPc films with a significantly higher number of interaction sites. researchgate.net This increased surface area is directly responsible for enhanced sensitivity in gas sensing applications. researchgate.net For example, CoPc films on etched glass show a markedly improved response to chlorine gas compared to those on plain glass. researchgate.net

Interfacial engineering focuses on controlling the electronic and structural properties at the junction between the CoPc film and another material, such as a metal electrode or a semiconductor. The choice of electrode material (e.g., Gold, Platinum, Palladium) can influence the transition from Ohmic behavior to space-charge-limited conductivity in CoPc films. oup.com The interface with semiconductor materials is also crucial. Studies on CoPc deposited on molybdenum disulfide (MoS2) have demonstrated that the interfacial electronic properties can be finely tuned, which is critical for the development of advanced electronic devices. Current time information in Bangalore, IN.

The table below summarizes key research findings on the impact of various surface modification and interfacial engineering techniques on the properties of CoPc-based systems.

Modification/Engineering Technique System Key Findings Impact on Performance
Polymer Codeposition CoPc with poly(4-vinylpyridine) (P4VP) vs. NafionP4VP mitigates CoPc aggregation through axial coordination and π-stacking effects. digitellinc.comnih.govHigher activity and selectivity for CO2 reduction with P4VP compared to Nafion. nih.gov
Substrate Etching CoPc on etched vs. plain glassEtched glass creates a porous, nanostructured surface, increasing interaction sites. researchgate.net~5 times higher sensitivity to 250 ppb Cl2 for CoPc on etched glass. researchgate.net
Interfacial Engineering with Semiconductors CoPc on Molybdenum Disulfide (MoS2)The adsorption of CoPc derivatives tunes the interfacial electronic structure of MoS2. Current time information in Bangalore, IN.Potential for tailoring electronic properties in novel semiconductor devices. Current time information in Bangalore, IN.
Coordination Engineering with Functionalized Supports CoPc on functionalized Carbon Nanotubes (CNTs)NH2, OH, and COOH groups on CNTs alter the coordination environment of the Co center. researchgate.netIncreased turnover frequency for CO2 reduction, with CoPc/NH2-CNT showing the highest activity. researchgate.net
Catalyst-Support Interaction Engineering CoPc on graphene-skinned Al2O3Strong interactions induce structural distortion in CoPc, raising the d_z_2 orbital energy level. rsc.orgFacilitates CO2 activation and accelerates electrocatalytic CO2 reduction kinetics. rsc.org

Nanostructure Engineering of Cobalt Phthalocyanines for Enhanced Performance

The transition from bulk or thin-film forms of this compound (CoPc) to engineered nanostructures unlocks significant performance enhancements across a range of applications. This is primarily due to the unique properties that emerge at the nanoscale, such as increased surface-area-to-volume ratios, quantum confinement effects, and altered electronic properties. worldscientific.com The engineering of CoPc into specific nanostructures like nanowires and nanoparticles has been a focal point of research to harness these benefits.

This compound Nanowires have demonstrated exceptional properties, particularly in terms of electrical conductivity. While bulk CoPc is a semiconductor, single-crystal CoPc nanowires can exhibit dramatically improved conductivity. worldscientific.com These one-dimensional nanostructures can be synthesized through various methods, including physical vapor deposition (PVD) and template-directed electrochemical synthesis. worldscientific.comresearchgate.net In the PVD method, the morphology and crystal structure of the resulting helical nanowires can be controlled by adjusting the substrate temperature. researchgate.net The template-directed approach involves the electrodeposition of CoPc into the pores of a template material, such as an alumina (B75360) membrane, allowing for precise control over the nanowire diameter. worldscientific.com The enhanced charge carrier mobility in these nanowires makes them promising candidates for nanoelectronic devices. scispace.com

This compound Nanoparticles are another class of nanostructures that offer significant advantages, especially in catalysis and hybrid materials. Incorporating CoPc nanoparticles into composite materials can lead to synergistic effects. For example, hybrid nanocomposite thin films combining CoPc, C60 fullerene, and ZnO nanoparticles have been developed for photovoltaic applications. researchgate.net In the realm of catalysis, coupling CoPc molecules with nanoparticles of materials like cubic-phase molybdenum carbide (α-MoC1−x) can create a unique microenvironment that accelerates proton transfer, leading to highly efficient CO2 reduction. oup.com Furthermore, Co-based catalysts derived from hydrogels containing CoPc can form CoOX nanoparticles anchored on N-doped carbon, which show excellent performance for the oxygen reduction reaction, outperforming commercial Pt/C catalysts in alkaline media. acs.org Decorating CoPc films with gold nanoparticles is another strategy that has been shown to improve the sensor response to gases like ammonia (B1221849) and nitric oxide. mdpi.com

The following table presents a summary of research findings on the engineering of CoPc nanostructures and their enhanced performance characteristics.

Nanostructure Type Synthesis Method Key Properties & Findings Enhanced Performance/Application
Helical Nanowires Physical Vapor Deposition (PVD)Morphology, size, and crystal structure are dependent on substrate temperature. researchgate.net Show good semiconducting properties with conductivity up to 1.28 x 10-4 S m-1. researchgate.netPotential for use in optoelectronic devices. researchgate.net
Nanowires Template-Directed Electrochemical SynthesisDiameter controlled by the pore size of the alumina template (e.g., 0.1 µm). worldscientific.com Conductivity is dramatically improved compared to bulk CoPc. worldscientific.comImproved charge transport for nanoelectronics. worldscientific.com
Nanoparticles in Hybrid Films Co-deposition with α-MoC1−xα-MoC1−x nanoparticles and CoPc molecules create active centers for H2O activation and CO2 reduction, respectively. oup.comAchieves nearly 100% Faradaic efficiency for CO production in CO2 reduction. oup.com
Nanoparticles from Hydrogel Precursors Pyrolysis of CoPc-containing hydrogelForms CoOX nanoparticles embedded on N-doped carbon with single Co atoms. acs.orgExcellent oxygen reduction reaction (ORR) activity with a half-wave potential of 0.88 V (vs RHE), surpassing commercial Pt/C. acs.org
Nanoparticle-Decorated Films Decoration of CoPc films with Gold (Au) nanoparticlesAu nanoparticles enhance the chemiresistive sensor response. mdpi.comIncreased sensitivity and lower detection limits for gases like NH3 and NO. mdpi.com

Advanced Spectroscopic and Characterization Methodologies for Cobalt Phthalocyanines

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the detailed analysis of the molecular structure and bonding within cobalt phthalocyanine (B1677752). These methods probe the vibrational modes of the molecule, providing a fingerprint that is sensitive to the local chemical environment, polymorphism, and molecular interactions.

FTIR Spectroscopy is instrumental in identifying the characteristic functional groups and bonding arrangements within the CoPc molecule. The infrared spectra of CoPc exhibit several key absorption bands. For instance, peaks observed around 721-730 cm⁻¹ are attributed to the non-planar deformation of C-H bonds in the benzene (B151609) rings. researchgate.netrsc.org Skeletal stretching vibrations of the C-C bonds within the benzene rings are typically found at approximately 1307 cm⁻¹ and 1460 cm⁻¹. researchgate.net A characteristic peak for the C=N skeletal stretching vibration is noted around 1517 cm⁻¹. researchgate.net The presence and position of these bands can confirm the integrity of the phthalocyanine macrocycle. rsc.org

Table 1: Key Vibrational Modes of Cobalt Phthalocyanine

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique Reference
~721-730 C-H non-planar deformation (benzene) FTIR researchgate.netrsc.org
~753 C-H out-of-plane vibration Raman rsc.org
~965 Co-ligand vibration Raman rsc.org
~1307 C-C skeletal stretching (benzene) FTIR researchgate.net
~1334 C-C stretching in isoindole FTIR rsc.org
~1340 Co-N symmetric stretching Raman rsc.org
~1460 C-C skeletal stretching (benzene) FTIR researchgate.net
~1517 C=N skeletal stretching FTIR researchgate.net
~1541 B1g mode (C-N-C tangential stretch) Raman rsc.orgiaea.org
1610 C–C stretching in pyrrole (B145914) FTIR rsc.org

Electronic Spectroscopy (UV-Vis, XPS) for Electronic Structure and Redox State Analysis

Electronic spectroscopy techniques are vital for elucidating the electronic structure, including the arrangement of molecular orbitals and the oxidation state of the central cobalt atom in CoPc.

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions between molecular orbitals. The UV-Vis spectrum of CoPc is characterized by two main features: the intense Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). The Q-band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. The B-band corresponds to deeper π-π* transitions. The position and shape of these bands are sensitive to aggregation, the molecular environment, and the crystalline phase (polymorphism) of the CoPc material.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and the chemical and electronic state of the elements within CoPc. High-resolution XPS spectra of the Co 2p region are particularly important for determining the oxidation state of the cobalt ion. The Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which can be deconvoluted to identify the presence of both Co²⁺ and Co³⁺ species. For instance, peaks at binding energies of approximately 780.6 eV (Co 2p₃/₂) and 796.7 eV (Co 2p₁/₂) are characteristic of Co²⁺, while peaks at 779.3 eV (Co 2p₃/₂) and 794.8 eV (Co 2p₁/₂) are attributed to Co³⁺. researchgate.net The N 1s spectrum can also provide insights into the coordination environment, with a peak around 399.3 eV being ascribed to the coordination of cobalt and nitrogen. researchgate.net XPS studies have been crucial in demonstrating charge transfer between CoPc molecules and underlying substrates, such as gold, where a donation of charge from the metal to the Co atom is observed. nih.gov

Table 2: Representative XPS Binding Energies for this compound

Element Orbital Binding Energy (eV) Species/Assignment Reference
Co 2p₃/₂ ~780.6 Co²⁺ researchgate.net
Co 2p₁/₂ ~796.7 Co²⁺ researchgate.net
Co 2p₃/₂ ~779.3 Co³⁺ researchgate.net
Co 2p₁/₂ ~794.8 Co³⁺ researchgate.net
N 1s ~398.8 Co-N coordination researchgate.net
N 1s ~399.3 Co-N coordination researchgate.net
C 1s ~284.6 C-C researchgate.net
C 1s ~286.0 C-N researchgate.net
C 1s ~287.8 C=N researchgate.net

Magnetic Resonance Techniques (EPR, NMR) for Spin State and Coordination Environment Studies

Magnetic resonance techniques are indispensable for probing the paramagnetic nature of CoPc, arising from the unpaired electron(s) on the Co(II) ion, and for detailed structural analysis of its diamagnetic derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy directly investigates the paramagnetic centers in CoPc. As a free molecule, CoPc typically has a spin S=1/2 ground state. researchgate.net The EPR spectrum provides precise g-values and hyperfine coupling constants, which are sensitive to the electronic structure and the local coordination environment of the cobalt ion. Continuous wave and pulse EPR studies have been used to monitor the influence of the matrix, such as sulfuric acid, on the electronic structure of CoPc. unifr.chworldscientific.com These studies allow for a detailed assessment of the g-values, cobalt hyperfine values, and hyperfine and nuclear quadrupole couplings of the surrounding nitrogen atoms. unifr.chworldscientific.com EPR has also been employed to differentiate between Co²⁺ and Co³⁺ species in CoPc-based materials, with signals at g = 2.03 attributed to Co²⁺ (S=1/2) and g = 2.33 to Co³⁺. rsc.org The technique has confirmed that the magnetic properties of CoPc films are strongly dependent on the molecular organization, which can lead to either ferromagnetic or antiferromagnetic coupling. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , while not directly applicable to the paramagnetic Co(II)Pc, is a powerful tool for characterizing substituted, diamagnetic versions of phthalocyanines or related precursor molecules. ¹H and ¹³C NMR provide detailed information about the structure of the organic macrocycle and the nature and position of peripheral substituents. For instance, NMR has been used in the characterization of precursors like 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine complexes. rasayanjournal.co.in

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Structure and Orientation Analysis

Diffraction techniques are fundamental for determining the long-range crystalline order, identifying polymorphic forms (phases), and analyzing the orientation of CoPc molecules in thin films and powders.

X-ray Diffraction (XRD) is the primary method for studying the crystal structure of CoPc. CoPc is known to exist in several polymorphic forms, most commonly the α- and β-phases, which differ in their molecular stacking arrangement. acs.org The α-polymorph is typically metastable and can be converted to the more stable β-form upon heating. researchgate.net XRD patterns allow for the unambiguous identification of these phases. For example, in its powder form, α-CoPc often shows a prominent diffraction peak around 2θ ≈ 6.88°. researchgate.net The β-form exhibits characteristic peaks at different angles, such as 7.17° and 9.34°, corresponding to the (100) and (10-2) planes, respectively. rsc.org XRD analysis of thin films reveals their degree of crystallinity and preferential orientation. rsc.orgicm.edu.pl For instance, CoPc films deposited on substrates can show a highly oriented polycrystalline structure. icm.edu.pl

Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to characterize the structure and ordering of the first few molecular layers of CoPc thin films grown on single-crystal substrates. LEED studies on CoPc films deposited on Au(001) have shown that the molecules lie with their planes parallel to the substrate surface, forming highly ordered square unit cells. aip.orgdntb.gov.ua However, LEED patterns can be sensitive to electron beam damage, which can rapidly degrade the order in the molecular film. aip.org

Table 3: Common Polymorphs of this compound and their XRD Characteristics

Polymorph Crystal System Space Group Key XRD Peaks (2θ) Reference
α-CoPc Triclinic P1 ~6.9° acs.orgresearchgate.net
β-CoPc Monoclinic P2₁/a ~7.2°, ~9.3° rsc.orgacs.org

Scanning Probe Microscopy (STM, AFM) for Surface Morphology and Local Electronic Properties

Scanning probe microscopy techniques provide real-space images of surfaces at the nanometer and even atomic scale, offering insights into surface topography, molecular arrangement, and local electronic properties.

Scanning Tunneling Microscopy (STM) allows for the visualization of individual CoPc molecules on conductive substrates. High-resolution STM images can reveal the intramolecular structure and the orientation of the molecules within self-assembled monolayers. researchgate.net STM has been used to study the adsorption and self-assembly of CoPc on various surfaces, including graphene and gold. rhk-tech.comresearchgate.net It has been shown that CoPc molecules can form large, well-ordered domains. rhk-tech.com Furthermore, by measuring the differential conductance (dI/dV), STM can probe the local density of states, providing images of the molecular orbitals, such as the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

Atomic Force Microscopy (AFM) is used to characterize the surface morphology and roughness of CoPc thin films over larger areas. researchgate.net AFM images can reveal the grain structure, size, and distribution in polycrystalline films. units.it For example, AFM has been used to determine that the roughness of CoPc films can be on the order of several nanometers. researchgate.net The technique has also been used to measure the thickness of CoPc nanosheets. rsc.org

Electron Microscopy (SEM, TEM, HRTEM) for Nanostructure and Microstructure Characterization

Electron microscopy techniques are essential for visualizing the morphology, microstructure, and crystalline nature of CoPc at the nanoscale.

Scanning Electron Microscopy (SEM) provides images of the surface topography of CoPc materials, often revealing the morphology of nanostructures or the texture of thin films. mdpi.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental mapping, confirming the distribution of cobalt, nitrogen, and carbon within a sample. rsc.orgpku.edu.cn

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer higher resolution imaging, allowing for the direct visualization of the crystal lattice and nanostructural features. HRTEM can be used to examine the crystallinity and internal structure of CoPc nanostructures and thin films. rsc.org For instance, HRTEM images can confirm the uniform dispersion of CoPc molecules on a support material like Ti₃C₂ nanosheets. rsc.org

Time-Resolved Spectroscopy for Excited State Dynamics and Charge Carrier Lifetimes

Time-resolved spectroscopic techniques are employed to investigate the dynamic processes that occur in CoPc following photoexcitation, such as energy relaxation and charge carrier dynamics. These methods use ultrashort laser pulses to excite the sample and then probe the subsequent changes in its optical properties (e.g., absorption or fluorescence) as a function of time. This provides critical information on the lifetimes of excited states, rates of intersystem crossing, and the dynamics of charge carrier generation and recombination. Understanding these ultrafast processes is fundamental for optimizing the performance of CoPc in applications like solar cells and photodetectors, where the efficiency of charge separation and transport is paramount. While specific detailed findings for CoPc from this technique were not prevalent in the provided search results, the methodology is a standard and crucial part of characterizing semiconductor materials like phthalocyanines.

Theoretical and Computational Approaches to Cobalt Phthalocyanine Systems

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of CoPc. DFT calculations, particularly those employing hybrid exchange-correlation functionals, have shown excellent agreement with experimental photoemission data, successfully modeling the electronic structure of low-spin CoPc. researchgate.net In contrast, semi-local generalized gradient approximation (GGA) functionals can fail to qualitatively describe the system due to self-interaction errors that lead to under-binding of localized orbitals. researchgate.net

The ground state of CoPc has been a subject of debate, with different theoretical methods predicting varying ground state symmetries, such as ²A₁g or ²E₉. researchgate.net DFT calculations using the GGA+U method, which accounts for electronic correlation in the Co 3d orbitals, have been instrumental in resolving these discrepancies. A Hubbard U parameter of 6 eV has been found to yield structural parameters and spectral features that align well with experimental findings. researchgate.net These calculations indicate that both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily dominated by the pyrrole (B145914) carbon, with a calculated HOMO-LUMO gap of approximately 1.4 eV. researchgate.net The use of optimally tuned range-separated hybrid functionals (OT-RSH) within DFT has also proven effective, providing photoemission spectra in quantitative agreement with experiments and accurately predicting optical band gaps. osti.gov

DFT is also crucial for understanding the reactivity of CoPc, especially in the context of electrocatalysis. For the CO₂ reduction reaction (CO₂RR), grand canonical DFT (GC-DFT) combined with a continuum solvation model has been used to simulate the process on a CoPc monolayer. acs.org This approach has successfully explained the activation of CO₂ and the competition with the hydrogen evolution reaction (HER), accurately predicting the potential-determining step and onset potential. acs.org The calculations revealed that the charge of the reaction intermediate is key to the potential-dependent behavior and that greater electron transfer in H adsorption compared to CO₂ adsorption is the primary reason for HER suppression at high potentials. acs.org In the context of the oxygen evolution reaction (OER), DFT calculations have shown that binuclear cobalt phthalocyanine (B1677752) (bi-CoPc) exhibits higher catalytic performance than mononuclear CoPc (mono-CoPc). nih.gov This is attributed to bi-CoPc's enhanced ability to stabilize accumulated oxidative charges in the phthalocyanine ring, leading to a lower reaction barrier. nih.gov

Furthermore, DFT is employed to interpret and predict spectroscopic properties. Time-dependent DFT (TD-DFT) calculations have been used to simulate the UV-Vis absorption spectra of CoPc derivatives, showing a strong correlation with experimental data. mdpi.comrsc.org These calculations help in understanding the influence of substituents on the electronic structure and optical properties. mdpi.comnih.gov For instance, studies on non-aggregating CoPc isomers have demonstrated that molecular modeling can perfectly match calculated and experimentally determined spectral and electrochemical values. rsc.orgrsc.org DFT has also been used to analyze the structural and electronic effects of different substituents, revealing that while they cause negligible distortion to the phthalocyanine ring, they do modulate the electronic properties of the central cobalt atom. mdpi.com

Table 1: Comparison of DFT Functionals in CoPc Studies

DFT Functional/Method Application Key Findings
GGA+U Electronic Structure Provides good agreement with experimental structural and spectral data with U=6 eV. researchgate.net
Hybrid Functionals (e.g., B3LYP) Electronic Structure, Spectroscopic Properties Excellent agreement with photoemission spectra and experimental spectral/electrochemical values. researchgate.netresearchgate.netrsc.org
OT-RSH Electronic Structure, Optical Properties Quantitative agreement with experimental photoemission spectra and predicts optical gaps within 10% of experimental values. osti.gov
GC-DFT Electrocatalytic Reactivity (CO₂RR) Accurately models potential-dependent catalytic behaviors and competition with HER. acs.org

Molecular Dynamics (MD) Simulations of Self-Assembly, Adsorption, and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic processes of CoPc, such as its self-assembly on surfaces, adsorption behavior, and the nature of intermolecular forces. These simulations track the trajectories of atoms and molecules over time, providing a detailed picture of their collective behavior.

Studies on the adsorption of CoPc on various substrates have benefited significantly from MD simulations. For instance, the self-assembly of CoPc on epitaxial graphene grown on iridium (111) has been investigated, revealing the formation of large, well-ordered domains. acs.org Despite the corrugated moiré pattern of the graphene substrate, the hexagonal symmetry is not transferred to the CoPc overlayer, which instead forms a nearly square unit cell. acs.org On titanium dioxide (TiO₂) surfaces, the adsorption properties of CoPc are highly dependent on the deposition process. mdpi.com MD studies suggest that at room temperature, mobile CoPc molecules can spin along the surface normal, and their high diffusion rate is correlated with molecular rotation that conserves the total angular momentum of neighboring molecules. mdpi.com

The interaction between CoPc molecules and with the substrate is a critical factor in determining the structure of self-assembled layers. On a cobalt oxide (CoO) surface, DFT calculations combined with experimental observations show that while the central cobalt atom of CoPc forms a chemical bond with a substrate oxygen ion, the adsorption energy is dominated by van der Waals forces. arxiv.org These forces dictate the geometry and distortion of both the substrate and the molecule and lead to attractive interactions between CoPc molecules at higher coverages, resulting in the formation of ordered structures. arxiv.org The investigation of intermolecular interactions is also crucial for understanding the properties of CoPc aggregates, as strong π-π stacking can significantly influence their catalytic and spectroscopic properties. rsc.org

Ab Initio Calculations for Fundamental Electronic and Geometric Structures

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a fundamental understanding of the electronic and geometric structures of CoPc. These methods are essential for establishing a baseline understanding of the molecule's intrinsic properties.

Ab initio studies have been employed to investigate the interfacial electronic structures of CoPc adsorbed on various surfaces. For example, when CoPc is adsorbed on a semimetal Bi(111) surface, its electronic structure undergoes significant changes compared to the gas phase. rsc.org These changes are attributed to orbital coupling between the cobalt's partially empty d-orbitals and the surface states of the bismuth substrate, as well as interfacial charge transfer. rsc.org The calculations also reveal that the CoPc molecule's adsorption is sensitive to the specific site on the relatively inert Bi(111) surface. rsc.org

The fundamental electronic structure of an isolated CoPc molecule has been a subject of detailed ab initio investigation. These calculations, often performed within the DFT framework, have been used to determine the ground state electronic configuration and the character of the frontier molecular orbitals. researchgate.netresearchgate.net The results from these calculations are often compared with experimental data from techniques like photoemission spectroscopy to validate the theoretical models. researchgate.net For instance, the experimentally obtained valence band structure of CoPc films has shown very good agreement with ab initio density of states results, allowing for a detailed, site-specific understanding of the system. researchgate.net

Computational Modeling of Catalytic Reaction Pathways and Energy Landscapes

Computational modeling plays a pivotal role in unraveling the intricate mechanisms of catalytic reactions involving CoPc. By mapping out the reaction pathways and calculating the associated energy landscapes, these models provide insights that are crucial for designing more efficient catalysts.

For the electrocatalytic CO₂ reduction, computational studies have been instrumental in understanding how immobilizing CoPc onto carbon nanotubes (CoPc/CNT) can unlock its intrinsic catalytic ability to convert CO₂ to methanol, a feat unattainable with molecular CoPc. acs.org DFT calculations and energy span models have been used to compute the complete CO₂ reaction mechanisms, identifying the rate-determining transition states and the influence of the microenvironment on catalytic activity. acs.org These models suggest that a holistic approach incorporating the primary, secondary, and outer coordination spheres is vital for advancing electrocatalysis. acs.org

In the context of the oxygen reduction reaction (ORR), computational modeling using the computational hydrogen electrode (CHE) model has been employed to investigate the mechanisms on metal phthalocyanines. chinesechemsoc.org DFT calculations of the free-energy changes for the 2-electron and 4-electron pathways can predict the product selectivity for different metal centers. chinesechemsoc.org For instance, calculations on iron phthalocyanine (FePc) indicate a high preference for the 4-electron reduction pathway to water. chinesechemsoc.org

Similarly, for the oxygen evolution reaction (OER), DFT calculations have elucidated the reaction pathways for both mononuclear and binuclear cobalt phthalocyanines. nih.gov These studies have identified the rate-determining step for both catalysts as a nucleophilic attack process involving a hydroxy anion. However, the specific intermediate species that is attacked differs between the two, leading to a lower reaction barrier and higher catalytic performance for the binuclear complex. nih.gov The good agreement between these theoretical results and experimental observations underscores the predictive power of computational modeling in catalyst design. nih.gov

Monte Carlo Simulations for Statistical Mechanics and Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of CoPc, these methods are particularly useful for studying statistical mechanics and adsorption phenomena, especially in complex systems where deterministic calculations are not feasible.

MC methods, particularly Grand Canonical Monte Carlo (GCMC) and Kinetic Monte Carlo (KMC), are widely applied to model gas adsorption on sensor materials. mdpi.com GCMC is used to simulate the equilibrium state of adsorption by exploring numerous possible molecular configurations and accepting or rejecting them based on energy criteria. mdpi.com This allows for the calculation of adsorption capacities and the visualization of molecular distributions at different pressures. mdpi.com KMC, on the other hand, is used to simulate the dynamic processes of adsorption and desorption, providing insights into the kinetics of gas-solid interactions. mdpi.com While there are general descriptions of MC methods for adsorption, specific applications directly to cobalt phthalocyanine systems in the provided search results are limited. However, the principles of these methods are directly applicable to studying how CoPc-based materials interact with various adsorbates.

The core principle of MC simulations in statistical mechanics is to generate a representative set of random configurations according to a specified probability distribution (e.g., the Boltzmann distribution in the canonical ensemble). sciencesconf.org This allows for the calculation of thermodynamic averages of various properties. For adsorption phenomena, MC simulations can model the distribution of molecules on a surface and the interactions between them, providing a statistical understanding of self-assembly and phase behavior.

Machine Learning and AI Applications in this compound Research (e.g., Property Prediction, Material Discovery)

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in materials science, accelerating the discovery and design of new materials with desired properties. mdpi.comresearchgate.net In the field of CoPc research, these data-driven approaches are beginning to make a significant impact.

One of the key applications of ML is in the prediction of material properties, which can significantly reduce the time and resources required for experimental exploration and traditional computational simulations. mdpi.com By learning from large datasets of known materials, ML models can predict the properties of new, unexplored compounds. For example, ML has been successfully used to predict molecular properties, which was previously a time-consuming task relying on high-throughput DFT calculations. mdpi.com

In the context of catalysis, ML can accelerate the screening of potential catalysts by predicting their activity. A DFT-based, machine-learning-accelerated (DFT-ML) method has been developed to investigate the CO₂ reduction reaction (CO₂RR) catalytic activity of hundreds of transition metal phthalocyanine dual-metal-site catalysts. acs.org Using a gradient boosting regression (GBR) algorithm, this approach constructed a catalytic activity prediction model with a very low error, demonstrating the potential of ML to rationally design efficient catalysts. acs.org

Furthermore, ML is being applied to the broader challenge of materials discovery. researchgate.netosti.gov By identifying complex correlations between material descriptors and performance metrics from vast datasets, ML models can guide the synthesis of novel materials. rsc.org While the application of ML to CoPc is still a developing area, the success of these methods in related fields suggests a promising future for their use in designing new CoPc-based materials for applications in catalysis, electronics, and sensing.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound CoPc
Binuclear this compound bi-CoPc
Mononuclear this compound mono-CoPc
Iron Phthalocyanine FePc
Nickel Phthalocyanine NiPc
Copper Phthalocyanine CuPc
Zinc Phthalocyanine ZnPc
Magnesium Phthalocyanine MgPc
Hydrogen Phthalocyanine H₂Pc
Cobalt Tetracarboxylphthalocyanine
Tetra-dimethylamino-substituted CoPc
Carbon Dioxide CO₂
Carbon Monoxide CO
Methanol MeOH
Water H₂O
Hydroxy anion OH⁻
Hydrogen H₂
Nitrogen N₂

Emerging Research Frontiers and Advanced Applications of Cobalt Phthalocyanines

Molecular Electronics and Spintronics Based on Cobalt Phthalocyanine (B1677752) Complexes

The field of molecular spintronics, which seeks to utilize the spin of electrons in addition to their charge, has identified cobalt phthalocyanine as a promising candidate material. rsc.org CoPc's utility stems from its intrinsic magnetic properties and its adaptability in forming highly ordered structures essential for device fabrication. imperial.ac.ukaps.org

Researchers have successfully integrated CoPc into magnetic tunnel junctions (MTJs), where a thin molecular layer is sandwiched between ferromagnetic electrodes. rsc.org In such devices, CoPc has been shown to exhibit both tunneling magnetoresistance (TMR) and tunneling anisotropic magnetoresistance (TAMR) effects. rsc.org The magnetic properties of CoPc are highly dependent on its molecular arrangement and interaction with its environment. For instance, theoretical studies using density functional theory have explored the electronic and magnetic properties of CoPc physisorbed on substrates like molybdenum disulfide (MoS₂) and graphene. aps.org These studies show that the adsorption site and substrate type significantly influence the molecule's magnetic moment and magnetization axis. aps.org For CoPc on MoS₂, an in-plane easy axis of magnetization is observed. aps.org

The magnetic coupling in CoPc crystals is a key factor for its application in spintronics, with a goal of achieving high-temperature magnetic ordering. aip.org The α-polymorphic phase of CoPc exhibits a surprisingly high Néel transition temperature (TN) of approximately 100 K. aip.org A detailed analysis of the exchange interactions in a dimeric model of CoPc reveals that this strong antiferromagnetic coupling is primarily due to a dominant kinetic exchange interaction. aip.org This interaction arises from the single occupation of a dz²-derived molecular orbital on the cobalt center. aip.org The ability to engineer these magnetic properties by controlling the stacking of CoPc molecules in thin films is a significant area of research. imperial.ac.uk By changing the stacking angle between layers, the magnetic characteristics of the material can be dramatically altered. imperial.ac.uk

Table 1: Magnetic Properties and Interactions of this compound

PropertySystem/ConditionValueReference
Magnetic Moment Free CoPc Molecule~1.0 µB aps.org
CoPc on MoS₂1.13 µB aps.org
CoPc on Graphene1.12 µB aps.org
Physisorption Energy CoPc on MoS₂ (Sulfur-top)-2.18 eV aps.org
Néel Temperature (TN) α-CoPc~100 K aip.org
Magnetic Exchange Coupling (J) α-CoPc (Dimer model)-115.6 K (-9.96 meV) aip.org
Magnetoresistance CoPc-based Magnetic Tunnel JunctionExhibits TMR and TAMR rsc.org

This fundamental understanding of the electronic and magnetic structure of CoPc is crucial for designing new molecular architectures for spintronic devices. imperial.ac.ukaps.org

Photovoltaic and Optoelectronic Device Architectures: Efficiency Enhancement and Stability Studies

This compound is a versatile p-type semiconducting material widely used in various organic optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.comeurekalert.org Its value lies in its thermal and chemical stability, and its tunable electronic properties. ossila.commdpi.com The HOMO and LUMO energy levels of CoPc are approximately 5.0 eV and 3.4 eV, respectively, making it suitable for use as a hole-injection or hole-transport layer. ossila.com

In the realm of photovoltaics, CoPc has been successfully employed as a back-contact material in cadmium telluride (CdTe) thin-film solar cells, offering a stable, copper-free alternative. aip.org The inclusion of a thin CoPc buffer layer between the CdTe absorber and the gold (Au) back contact has been shown to significantly improve device performance, particularly the open-circuit voltage (VOC). aip.org The optimal thickness for this CoPc layer was found to be around 10 nm. aip.org With this addition, the VOC increased by 80-120 mV compared to cells with only an Au back contact. aip.org The best-performing device achieved a power conversion efficiency of 14.3%. aip.org This improvement is attributed to better charge carrier separation, a known property of CoPc thin layers. aip.org

The interaction between CoPc and metal electrodes is a critical factor determining the efficiency of optoelectronic devices. mdpi.com Studies on the CoPc/Au interface have indicated a relatively strong interaction, involving coupling between the cobalt d-orbitals and the s-orbitals of the gold substrate. mdpi.com This interaction influences the molecular orientation and charge injection efficiency at the interface. mdpi.com While CoPc has shown excellent charge transport characteristics, even better than some porphyrin derivatives, researchers continue to explore ways to enhance its performance. mdpi.com One approach involves doping CoPc with materials like tetracyanoquinodimethane (TCNQ), though studies suggest this may not always enhance charge transport in CoPc films. mdpi.com

Table 2: Performance of CdTe Solar Cells with and without a CoPc Back-Contact Layer

Back ContactOpen-Circuit Voltage (VOC)Short-Circuit Current (JSC)Fill Factor (FF)Efficiency (Eff)Reference
Au-only (Average) ---11.6% aip.org
CoPc (5 nm)/Au (Average) ---12.1% aip.org
CoPc (10 nm)/Au (Average) ---13.3% aip.org
CoPc (10 nm)/Au (Best Cell) 815 mV24.3 mA/cm²72.3%14.3% aip.org

The ongoing research into novel device structures and material combinations, such as those seen in dye-sensitized solar cells (DSCs) using cobalt-based electrolytes, continues to push the efficiency and stability of next-generation solar energy solutions. europa.eu

Gas Adsorption, Separation, and Storage Mechanisms in this compound Frameworks

The defined porous structure and active metal center of this compound make it a highly effective material for gas sensing and separation applications. mdpi.comnih.gov CoPc-based materials can be tailored for high sensitivity and selectivity towards various gases.

In gas sensing, thin films of CoPc have been used to detect toxic gases like ammonia (B1221849) (NH₃) and nitric oxide (NO). mdpi.com The performance of these sensors can be significantly enhanced by creating heterostructures, for example, by decorating the CoPc film with gold nanoparticles. mdpi.com These nanoparticles create additional adsorption sites and can modify the electronic properties of the CoPc film, leading to a greater change in conductivity upon gas exposure. mdpi.com For an Au/CoPc heterostructure, the sensor response to NH₃ was improved by up to 3.3 times compared to a pure CoPc film, while the response to NO was enhanced by as much as 16 times. mdpi.com This led to impressive detection limits of 0.1 ppm for ammonia and 4 ppb for nitric oxide. mdpi.com

Beyond sensing, CoPc is being integrated into advanced frameworks for gas separation and storage. Mixed-matrix membranes (MMMs) incorporating CoPc particles have been investigated for O₂/N₂ separation. mdpi.com While conventional polymeric membranes struggle with this separation due to the similar kinetic diameters of oxygen and nitrogen, the inclusion of CoPc can enhance selectivity. mdpi.com In one study, embedding 5 wt.% of CoPc microporous particles (CoPCMP) that were compatibilized with a pluronic surfactant into a polymer matrix improved O₂ permeability by 64% and O₂/N₂ selectivity by 34%. mdpi.com This enhancement was attributed to increases in both O₂ diffusivity and O₂/N₂ solubility selectivity. mdpi.com

Furthermore, covalent organic frameworks (COFs) based on CoPc are being developed for applications like photocatalytic carbon dioxide (CO₂) reduction. acs.org A COF constructed from CoPc and bipyridine units, and further coordinated with rhenium (Re), created a bimetallic system with a synergistic effect. acs.org This CoPc-Rebpy COF demonstrated efficient photocatalytic reduction of CO₂ to carbon monoxide (CO), achieving a CO production rate of 1916.8 µmol g⁻¹ h⁻¹ under visible light, significantly outperforming the framework without rhenium. acs.org

Table 3: Gas Interaction Performance of this compound-Based Materials

ApplicationMaterialTarget GasKey FindingReference
Gas Sensing Au/CoPc HeterostructureNH₃Detection Limit: 0.1 ppm mdpi.com
NODetection Limit: 4 ppb mdpi.com
Gas Separation Pluronic-CoPCMP MMMO₂/N₂O₂/N₂ Selectivity increased by 34% mdpi.com
Photocatalysis CoPc-Rebpy COFCO₂CO Production Rate: 1916.8 µmol g⁻¹ h⁻¹ acs.org

Theoretical studies using density functional theory (DFT) help to elucidate the underlying adsorption mechanisms, calculating properties like adsorption energy and electron transfer between the gas molecule and the CoPc surface, guiding the design of new, highly effective materials. nih.gov

Quantum Information Science and Single Molecule Devices (Theoretical/Experimental Design)

The unique quantum properties of single molecules are being harnessed for future applications in quantum information science and the development of single-molecule devices. This compound is a particularly attractive candidate because it hosts a spin-bearing transition-metal ion within a stable, planar structure. acs.org Its S=1/2 spin state makes it a potential building block for molecular quantum bits, or qubits. acs.org

There is significant interest in controlling the spin orientation of a single CoPc molecule in a solid-state environment, which is a prerequisite for its use in spintronics and quantum computing. aps.org Theoretical studies have modeled a molecular junction consisting of a CoPc molecule on a magnetic cobalt substrate, probed by a magnetic scanning tunneling microscope (STM) tip. aps.org These calculations show that the magnetic and transport properties of the junction can be manipulated by controlling the distance and relative spin orientation of the tip and the molecule. aps.org

Experimental work using STMs has demonstrated the ability to modify the electronic properties of a single CoPc molecule with atomic precision. aip.org By manipulating a CoPc molecule to interact with an individual co-adsorbed cobalt atom on a gold surface, researchers can form different stable complexes. aip.org Depending on the position of the extra Co atom relative to the CoPc molecule (e.g., near an aza-nitrogen atom versus under a benzene (B151609) lobe), the electronic states and molecular orbitals of the CoPc are significantly, and differently, modified. aip.org This demonstrates a switching behavior of the electronic states at the single-molecule level, which could be exploited for molecular logic gates. aip.org

First-principles studies are systematically investigating the entire series of 3d transition-metal phthalocyanines (TMPcs) on insulating layers to identify the best candidates for surface-based molecular qubits. acs.org For CoPc on a thin magnesium oxide (MgO) layer on silver, a charge transfer from the substrate to the molecule occurs, resulting in a nonmagnetic ground state analogous to the [CoPc]⁻¹ anion. acs.org This detailed understanding of the interplay between the molecule, the insulating layer, and the metal substrate is essential for designing and engineering the quantum-coherent properties needed for functional quantum devices. acs.org

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
CoPcThis compound
AuGold
MoS₂Molybdenum Disulfide
CdTeCadmium Telluride
TCNQTetracyanoquinodimethane
NH₃Ammonia
NONitric Oxide
O₂Oxygen
N₂Nitrogen
CO₂Carbon Dioxide
COCarbon Monoxide
ReRhenium
MgOMagnesium Oxide
[CoPc]⁻¹This compound Anion
H₂PcMetal-free Phthalocyanine
FePcIron Phthalocyanine
CuPcCopper Phthalocyanine
VOPcVanadyl Phthalocyanine
ZnPcZinc Phthalocyanine
PbPcLead Phthalocyanine
NiPcNickel Phthalocyanine
SnPcTin Phthalocyanine
CoOEPCobalt Octaethylporphyrin
TCNQ7,7,8,8-Tetracyanoquinodimethane
bpy2,2′-bipyridine
CoTAPcCobalt(II) tetraaminophthalocyanine
Re(CO)₅ClChloropentacarbonylrhenium(I)
SF₆Sulfur hexafluoride
HFHydrogen fluoride
H₂SHydrogen sulfide
SO₂Sulfur dioxide
SOF₂Thionyl fluoride
SO₂F₂Sulfuryl fluoride
TcPcTechnetium Phthalocyanine
RuPcRuthenium Phthalocyanine

Current Challenges and Future Directions in Cobalt Phthalocyanine Research

Addressing Synthetic Scalability and Cost-Effectiveness for Research Advancement

Recent research has focused on developing more sustainable and economically viable synthetic routes. One promising approach is the closed-loop synthesis strategy, which involves the multiple-round adsorption of CoPc onto a carbon black support from a dilute solution. This method allows for the recycling and reuse of all reagents, minimizing waste and significantly reducing catalyst cost acs.org. For instance, a 3-round synthesis scenario can reduce the catalyst cost by 63%, and a 1000-round scenario can achieve a reduction of up to 94% acs.org. This strategy has successfully produced gram-scale CoPc/carbon black hybrid catalysts with excellent reproducibility acs.org.

Another scalable method is the solvothermal synthesis of CoPc nanotubes, which can be extended from gram to kilogram scale acs.org. This approach offers a pathway to produce large quantities of nanostructured CoPc for applications in electrocatalysis acs.org. Furthermore, studies have explored the replacement of traditional solvents and bases with greener alternatives to lower the production cost and environmental impact of metallophthalocyanine synthesis bgu.ac.il.

Future research in this area will likely focus on optimizing these scalable synthesis methods, exploring new low-cost precursors, and further developing green chemistry approaches to make CoPc more accessible for both fundamental research and industrial applications.

Enhancing Stability and Durability of Cobalt Phthalocyanine (B1677752) Materials in Research Systems

The long-term stability and durability of cobalt phthalocyanine-based materials are critical for their practical implementation in devices and catalytic systems. CoPc can be prone to degradation and aggregation, which can limit its catalytic performance over time . For instance, in electrocatalytic applications, CoPc can undergo demetalation, transitioning from active Co–N–C sites to less active metal nitride clusters acs.org. The tendency of CoPc molecules to form micron-sized aggregates through strong π-stacking interactions can also hinder substrate access to the catalytic metal centers nih.gov.

Several strategies are being explored to enhance the stability of CoPc. One approach involves immobilizing CoPc on robust support materials. For example, supporting CoPc on pyridine-functionalized carbon nanotubes through axial coordination between the nitrogen atom of the pyridine (B92270) group and the central cobalt atom has been shown to improve stability . Similarly, the use of nitrogen-rich carbon nitride as a supporting material can tune the electronic structure of CoPc and enhance its stability and conductivity by inducing electron delocalization of the Co-N4 sites researchgate.net.

Polymeric encapsulation is another effective method to improve durability. Codeposition of CoPc with a coordinating polymer like poly(4-vinylpyridine) (P4VP) can mitigate aggregation and form more distributed polymer-catalyst composite films with enhanced activity and stability nih.gov. The axial coordination and π-stacking effects from the pyridyl moieties in P4VP help to disperse the CoPc molecules and prevent reaggregation nih.gov. Long-term electrolysis experiments have demonstrated the enhanced stability of these composite materials. For example, a CoPc/carbon black hybrid catalyst showed stable performance for over 12 hours of continuous electrolysis acs.org. Another study on a sterically modified CoPc/graphene catalyst reported stable CO Faradaic efficiency with only a 5% decay over 30 hours of electrolysis monash.edu.

Future research will likely focus on developing novel support materials and encapsulation strategies to further improve the operational stability of CoPc under harsh conditions. Understanding the degradation mechanisms at a molecular level will also be crucial for designing next-generation, highly durable CoPc-based materials.

Elucidating Complex Reaction Mechanisms and Active Site Identification in Catalysis

A fundamental challenge in the field of this compound catalysis is the precise identification of active sites and the elucidation of complex reaction mechanisms. While it is generally accepted that the central cobalt atom plays a key role, the exact nature of the active species and the influence of the surrounding macrocycle are still subjects of intense investigation.

In the context of the electrochemical CO2 reduction reaction (CO2RR), in situ X-ray absorption spectroscopy has been instrumental in identifying the active site as Co(I) nih.govosti.gov. This technique has also revealed a non-centrosymmetric coordination environment around the cobalt atom at negative applied potentials, likely due to the formation of a Co-CO adduct during catalysis nih.govosti.gov. Some studies propose a dual-active site mechanism where both the central cobalt atom and the phthalocyanine ligand participate in the catalytic cycle researchgate.net.

The molecular dispersion of CoPc on a conductive support is crucial for efficient electron transfer to the active sites nih.govosti.gov. The bridging aza-nitrogen atoms of the phthalocyanine macrocycle have been identified as critical components of the active site for methanol production from CO2 nih.govosti.gov. Furthermore, the key intermediate in the CO2-to-methanol pathway, carbon monoxide (CO), is found to be labile on the active site. This necessitates a high local concentration of CO in the microenvironment to promote the formation of methanol nih.govosti.gov.

The mechanism of CO2 reduction by CoPc electrocatalysts has been proposed to occur through two main pathways: one involving a 1e- reduced complex (formally Co(I)) and another involving a 2e- reduced complex (formally Co(0)) mdpi.com. The specific pathway can be influenced by the electronic properties of the CoPc molecule mdpi.com.

Future research efforts will continue to employ advanced in situ and operando spectroscopic techniques, coupled with computational modeling, to gain a more detailed understanding of the reaction intermediates and transition states. This knowledge is essential for the rational design of more efficient and selective CoPc-based catalysts.

Rational Design Principles for Advanced this compound-Based Materials

The development of advanced this compound-based materials with tailored properties relies on the establishment of rational design principles. The versatility of the phthalocyanine macrocycle allows for systematic modifications to tune its electronic and catalytic properties.

One key design strategy is the introduction of functional groups at the periphery of the phthalocyanine ring. The electronic effects of these substituents can significantly influence the catalytic activity. For instance, in the photocatalytic reduction of CO2, a systematic study of CoPc derivatives with various electron-donating and electron-withdrawing β-substituents revealed a volcano-type relationship between the catalytic activity and the electron-withdrawing effects mdpi.com. This is attributed to a trade-off between the overpotential required for the reaction and the binding energetics of key intermediates like *CO and *COOH at the cobalt center mdpi.com. Density functional theory (DFT) calculations have been employed to elucidate these electronic effects and guide the design of catalysts with optimal performance mdpi.com.

Another design principle involves the engineering of the catalyst's microstructure to enhance mass transport and active site accessibility. For example, dispersing CoPc molecules on a macroporous hollow nanocarbon sheet can create a large specific surface area for anchoring the catalyst and simultaneously boost the transport of reactants anl.gov. Steric modification, such as introducing long alkoxy chains to the CoPc molecule, can suppress aggregation on support materials like graphene, leading to enhanced catalytic activity monash.edu.

Coordination engineering of the axial positions of the cobalt center offers another avenue for rational design. The axial coordination of CoPc with carbon nanotubes has been shown to create hybrid single-atom catalysts with improved performance in the oxygen reduction reaction nih.gov. This approach allows for the fine-tuning of the electronic structure of the active site.

Future directions in this area will involve the use of computational screening and machine learning to accelerate the discovery of new CoPc derivatives with desired properties. The combination of molecular-level design with controlled synthesis of advanced material architectures will be crucial for realizing the full potential of CoPc-based materials.

Integration of Multi-Functional this compound Systems

The integration of this compound into multi-functional systems is a promising strategy for enhancing its performance and creating materials with novel capabilities. By combining CoPc with other components, synergistic effects can be achieved that are not possible with the individual materials alone.

Another approach to creating multi-functional systems is the development of covalent organic frameworks (COFs) that incorporate CoPc units. For instance, a COF with bimetallic synergistic effects was created by integrating CoPc and a rhenium-bipyridine complex. In this system, there is an intramolecular charge transfer from the CoPc to the rhenium centers, which act as the active sites for CO2 reduction acs.org. The CoPc unit serves as both an electron acceptor and a light-harvesting component, leading to a significant enhancement in photocatalytic activity acs.org.

Hybrid materials that combine CoPc with conductive supports like carbon nanotubes or graphene are another important class of multi-functional systems. The support not only provides electrical conductivity but can also be functionalized to modulate the properties of the CoPc. For example, a synergistic interaction between nitrogen-doped carbon nanorods and anchored CoPc has been shown to enhance the electrochemical reduction of CO2 researchgate.net. The synergistic effect between a phenolphthalein-bearing cobalt(II) phthalocyanine polymer and multi-walled carbon nanotubes has also been demonstrated to improve the oxygen reduction reaction activity nih.gov.

Future research in this area will likely explore more complex and hierarchical architectures for integrating CoPc into multi-functional systems. The development of new synthetic methods for precisely controlling the spatial arrangement of different components will be key to unlocking novel synergistic effects and creating advanced materials for a wide range of applications.

Prospects for Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The increasing emphasis on environmental sustainability is driving a shift towards green chemistry approaches in the synthesis and application of this compound. The goal is to develop methods that are more environmentally friendly, use fewer hazardous substances, and are more resource-efficient.

A key focus of green chemistry in CoPc synthesis is the replacement of traditional, often toxic, organic solvents with more benign alternatives. Research has explored the use of greener solvents and has evaluated the sustainability of different synthetic routes using metrics like the E-factor, which quantifies the amount of waste generated bgu.ac.ilresearchgate.netnih.gov. The development of solvent-free or mechanochemical synthesis methods is also a promising direction. For instance, quantitative yields of metal phthalocyanines have been achieved through mechanochemical synthesis at elevated temperatures researchgate.net.

One-pot synthesis strategies in green solvents like water are also being developed. For example, polymerized cobalt phthalocyanines supported on carbon nanotubes have been synthesized via a one-pot polycondensation reaction using water as the solvent rsc.org. This environmentally friendly approach allows for facile tuning of the catalyst's morphology and chemical structure rsc.org. Simple solvothermal routes using alcohols as reaction media have also been employed for the green synthesis of crystalline CoPc researchgate.net.

The closed-loop synthesis strategy, as mentioned earlier, is another prime example of a sustainable approach. By recycling and reusing all reagents, it not only minimizes waste but also significantly reduces the cost of catalyst production acs.org. This method aligns with the principles of a circular economy and offers a pathway for the large-scale, sustainable production of CoPc-based materials acs.org.

In terms of applications, the use of CoPc in sustainable technologies such as CO2 reduction and renewable energy conversion is a major driving force for research. The development of highly efficient and durable CoPc-based catalysts can contribute to a more sustainable future by enabling the conversion of waste products like CO2 into valuable chemicals and fuels.

Data Tables

Table 1: Performance of Selected this compound-Based Catalysts in CO2 Electroreduction

CatalystSupport/ModificationProductMax. Faradaic Efficiency (%)Current Density (mA/cm²)Turnover Frequency (s⁻¹)Stability
CoPc/CB-0.01Carbon BlackCO9925055.6>12 hours acs.org
CoPc-A/CCGChemically Converted GrapheneCO~805.06.2>30 hours monash.edu
CoPc-P4VPPoly(4-vinylpyridine)CO~90---
N-C-CoPc NRNitrogen-doped Carbon NanorodsCO85.330-Stable over time researchgate.net
CoPc-Cucub/CCopper Nanocubes/CarbonC2 productsDouble that of Cucub/C---

Table 2: Green Chemistry Metrics for this compound Synthesis

Synthesis MethodSolventKey FeaturesSustainability Aspect
Closed-Loop SynthesisRecycled Organic SolventMulti-round adsorption, reagent recyclingMinimizes waste, reduces cost by up to 94% acs.org
Solvothermal SynthesisAlcohols (e.g., benzyl alcohol)One-step synthesis of crystalline CoPcUse of greener solvents researchgate.net
One-Pot PolycondensationWaterEnvironmentally friendly solventAvoids hazardous organic solvents rsc.org
Mechanochemical SynthesisSolvent-freeGrinding at elevated temperaturesEliminates solvent use, quantitative yields researchgate.net

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